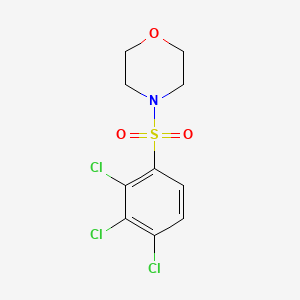
4-(2,3,4-Trichlorobenzenesulfonyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3,4-Trichlorobenzenesulfonyl)morpholine is an organic compound that features a morpholine ring substituted with a 2,3,4-trichlorobenzenesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3,4-Trichlorobenzenesulfonyl)morpholine typically involves the reaction of 2,3,4-trichlorobenzenesulfonyl chloride with morpholine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2,3,4-Trichlorobenzenesulfonyl chloride+Morpholine→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically conducted at elevated temperatures to increase the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,3,4-Trichlorobenzenesulfonyl)morpholine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The morpholine ring can be oxidized to form N-oxides.
Reduction: The trichlorobenzene ring can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or thiourea can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Nucleophilic substitution: Products include sulfonamides or sulfonothioates.
Oxidation: Products include morpholine N-oxides.
Reduction: Products include partially or fully dechlorinated benzenesulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2,3,4-Trichlorobenzenesulfonyl)morpholine has several applications in scientific research:
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonyl group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 4-(2,3,4-Trichlorobenzenesulfonyl)morpholine involves its interaction with biological molecules through its sulfonyl group. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This mechanism is similar to that of other sulfonamide compounds, which are known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2,4,6-Trichlorobenzenesulfonyl)morpholine: Similar structure but with different chlorine substitution pattern.
4-(2,3,5-Trichlorobenzenesulfonyl)morpholine: Another isomer with a different substitution pattern.
4-(2,3,4-Trichlorobenzenesulfonyl)piperidine: Similar sulfonyl group but with a piperidine ring instead of morpholine.
Uniqueness
4-(2,3,4-Trichlorobenzenesulfonyl)morpholine is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interaction with biological targets. The presence of the morpholine ring also imparts distinct chemical properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
4-(2,3,4-trichlorophenyl)sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO3S/c11-7-1-2-8(10(13)9(7)12)18(15,16)14-3-5-17-6-4-14/h1-2H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNUNHZDGJKCPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














